molecular formula C15H10Cl2N2OS2 B15037121 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B15037121
M. Wt: 369.3 g/mol
InChI Key: GHUVQQGCKQDHAR-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 3,4-dichloroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interfere with cellular signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dimethylphenyl)acetamide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity. The dichloro substitution pattern can significantly influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H10Cl2N2OS2

Molecular Weight

369.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C15H10Cl2N2OS2/c16-10-6-5-9(7-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20)

InChI Key

GHUVQQGCKQDHAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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